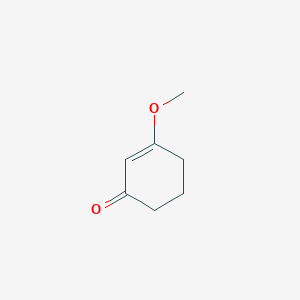

3-Methoxycyclohex-2-en-1-one

Descripción general

Descripción

3-Methoxycyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O2. It is a colorless liquid with a boiling point of 123-124°C at 2.5 kPa and a refractive index of 1.5135 . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of analgesics such as meptazinol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxycyclohex-2-en-1-one can be synthesized through the methylation of 1,3-cyclohexanedione using methanol as the methylating agent under the catalysis of Lewis acid . The reaction involves dewatering 1,3-cyclohexanedione and methanol, followed by rectification to achieve a yield of 75-80% with a purity of over 98% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation units to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Análisis De Reacciones Químicas

Luche Reduction to Allylic Alcohols

3-Methoxycyclohex-2-en-1-one undergoes regioselective reduction of the ketone group using sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (CeCl₃) as a catalyst. This Luche reduction produces the corresponding allylic alcohol 3-methoxycyclohex-2-en-1-ol with high stereochemical control (Table 1) .

| Substrate | Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|

| This compound | NaBH₄, CeCl₃·7H₂O | Methanol | 0°C → RT | 63% | 3-Methoxycyclohex-2-en-1-ol |

Mechanism : CeCl₃ coordinates to the carbonyl oxygen, enhancing electrophilicity and directing hydride attack to the ketone while preserving the enone conjugation .

Manganese(III)-Mediated Acetoxylation

Treatment with manganese(III) acetate [Mn(OAc)₃] introduces an acetoxy group at the α-position relative to the methoxy group, yielding 3-acetoxy-4-methoxycyclohex-2-en-1-one (Table 2) .

| Substrate | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| This compound | Mn(OAc)₃ | Acetic acid, RT, 3h | 70% | 3-Acetoxy-4-methoxycyclohex-2-en-1-one |

Mechanism : Mn(III) generates radical intermediates, leading to regioselective acetoxylation at the electron-rich α-carbon .

Iodine/DMSO-Mediated Oxidation

Cyclohexenones react with iodine (I₂) and dimethyl sulfoxide (DMSO) under thermal conditions to form phenolic derivatives. For 3-methoxy analogs, this may involve demethylation or oxidative ring contraction (Figure 1) .

Example :

Enzyme-Catalyzed Hydrolysis of Acetoxy Derivatives

Lipases or esterases hydrolyze the acetoxy group in 3-acetoxy-4-methoxycyclohex-2-en-1-one to produce enantiomerically enriched 4-hydroxy-3-methoxycyclohex-2-en-1-one (Table 3) .

| Substrate | Enzyme | Solvent | Yield | ee (%) | Product |

|---|---|---|---|---|---|

| 3-Acetoxy-4-methoxycyclohex-2-en-1-one | Pseudomonas spp. lipase | Buffer | 85% | >95% | (R)-4-Hydroxy-3-methoxycyclohex-2-en-1-one |

Application : This method provides access to chiral building blocks for pharmaceuticals and natural products .

Michael Addition with Organocopper Reagents

The enone system undergoes 1,4-conjugate addition with organocopper reagents (e.g., Gilman reagents), forming substituted cyclohexanones (Figure 2) .

Example :

Mechanism : The methoxy group donates electron density, polarizing the enone for nucleophilic attack at the β-carbon .

Diels-Alder Reactions

As a dienophile, this compound participates in [4+2] cycloadditions with electron-rich dienes (e.g., 1,3-butadiene derivatives), yielding bicyclic or polycyclic adducts (Table 4) .

| Diene | Conditions | Yield | Product |

|---|---|---|---|

| 1,3-Cyclopentadiene | Toluene, 80°C | 75% | Decalin-fused bicyclic ketone |

Application : Used in synthesizing terpenoids and steroidal frameworks .

Enzymatic Dihydroxylation

Toluene dioxygenase (TDO) catalyzes cis-dihydroxylation of the enone system, producing This compound-cis-4,5-diol (Figure 3) .

Conditions :

Significance : Provides access to chiral diols for asymmetric synthesis .

Demethylation Reactions

Under acidic or oxidative conditions, the methoxy group undergoes demethylation to form 3-hydroxycyclohex-2-en-1-one (Figure 4) .

Reagents :

-

BBr₃ (Lewis acid)

-

HI (strong acid)

Application : Hydroxy derivatives serve as intermediates in flavonoid and coumarin synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methoxycyclohex-2-en-1-one is utilized as a precursor in the synthesis of various organic compounds. Notably, it has been used in the synthesis of 19-nor-1α,25-dihydroxyvitamin D(3) derivatives, which are crucial for vitamin D research and applications in pharmaceuticals .

Flavoring Agent

This compound is recognized for its pleasant nut-like flavor and is employed as a flavoring agent in the food industry. Its application extends to enhancing flavors in various food products, making it a valuable additive in culinary formulations .

Analytical Chemistry

In analytical chemistry, this compound has been analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method is scalable and suitable for isolating impurities during preparative separation processes. The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry applications .

Case Study 1: Synthesis of Vitamin D Derivatives

A study highlighted the use of this compound in synthesizing 19-nor-1α,25-dihydroxyvitamin D(3) derivatives. The derivatives produced showed promising biological activity, indicating potential therapeutic uses in treating vitamin D deficiency-related conditions.

Case Study 2: Flavor Profile Development

Research into the flavor profile of various nuts identified this compound as a key compound contributing to the characteristic nutty aroma. This finding supports its application as a natural flavoring agent in the food industry.

Mecanismo De Acción

The mechanism of action of 3-Methoxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. In the synthesis of analgesics, the compound acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The exact molecular targets and pathways depend on the final product synthesized from this intermediate .

Comparación Con Compuestos Similares

- 3-Methoxy-5,5-dimethylcyclohex-2-en-1-one

- 3-Ethoxycyclohex-2-en-1-one

- 3-Butoxycyclohex-2-en-1-one

Comparison: 3-Methoxycyclohex-2-en-1-one is unique due to its specific methoxy group at the third position, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different alkoxy groups, it exhibits distinct chemical properties and reactivity patterns, making it particularly valuable in the synthesis of certain pharmaceuticals .

Actividad Biológica

3-Methoxycyclohex-2-en-1-one is a cyclic compound with significant biological activity. Its structure, characterized by a methoxy group and a cyclohexenone framework, suggests potential interactions with biological systems that merit investigation. This article reviews the biological activities associated with this compound, including its synthesis, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : CHO

- Molar Mass : 126.16 g/mol

- Melting Point : 32 - 35 °C

- Boiling Point : 114 °C (19 hPa)

- Solubility : Insoluble in water, soluble in alcohol

Synthesis

This compound can be synthesized through various methods, including enzyme-catalyzed reactions. For instance, biotransformation studies have shown that specific microbial strains can convert phenolic compounds into this cyclohexenone derivative, highlighting its potential in biocatalysis and green chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been isolated from various plant sources, including Mentha pulegium and Nicotiana tabacum, where it contributes to the plant's defense mechanisms against pathogens . The compound's efficacy against specific bacterial strains has been documented, suggesting its potential application in developing natural antimicrobial agents.

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer types, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it affects the activity of catechol dioxygenases, which are crucial for the degradation of aromatic compounds in microbial metabolism . This inhibition could be leveraged in bioremediation applications or to modulate metabolic processes in synthetic biology.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating a promising natural antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were evaluated on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 100 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound may serve as a lead candidate for anticancer drug development .

Metabolic Pathways

The metabolic pathways involving this compound are complex and involve several enzymatic reactions. Microbial transformation studies have identified key metabolites produced during the degradation of this compound, which include catechols and other hydroxylated derivatives. These metabolites exhibit varying degrees of biological activity and toxicity .

Propiedades

IUPAC Name |

3-methoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTPIEHHCQPVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168471 | |

| Record name | 3-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-60-6 | |

| Record name | 3-Methoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGG9T84Q2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What are the common synthetic routes to 3-Methoxycyclohex-2-en-1-one?

A1: this compound can be synthesized via several routes. One method involves the photochemical reaction of 1,3-cyclohexanedione with p-benzoquinone in methanol. [] Another approach utilizes 2-bromo-3-methoxycyclohex-2-en-1-ones as starting materials. These compounds readily undergo alkylation at the C-6 position with reactive halides. Subsequent treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene at room temperature triggers the elimination of bromide and aromatization, yielding substituted resorcinol monomethyl ethers. [, ]

Q2: How can the reactivity of this compound be exploited for further chemical transformations?

A2: The presence of the enone moiety in this compound provides a handle for various chemical transformations. For instance, 2-bromo-3-methoxycyclohex-2-en-1-ones, readily derived from this compound, can be deprotonated at the C-6 position. The resulting anions exhibit reactivity towards a variety of electrophiles. Following electrophilic attack, treatment with DBU in toluene facilitates aromatization, leading to the formation of diversely substituted benzene derivatives. This approach allows for the synthesis of phenolic azides, sulfides, selenides, alcohols, amino derivatives, and 1,2-benzenediols. []

Q3: Are there any enantioselective synthetic routes to 4-hydroxycyclohex-2-en-1-one utilizing this compound as a starting material?

A3: Yes, a chemoenzymatic approach has been developed to synthesize both enantiomers of 4-hydroxycyclohex-2-en-1-one starting from this compound. [] The synthesis involves a three-step sequence: (1) Manganese(III) acetate-mediated acetoxylation of this compound, (2) Enzyme-catalyzed hydrolysis of the resulting α-acetoxy enone, and (3) Reduction of the acetoxy and hydroxy enones. This strategy affords both enantiomers of 4-hydroxycyclohex-2-en-1-one in high enantiomeric excess. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.